1-Amino-3-methylquinoxalin-2(1H)-one

Description

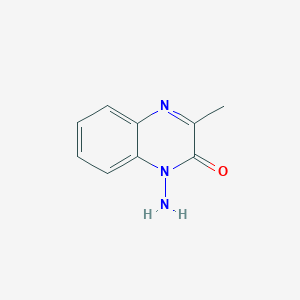

1-Amino-3-methylquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound with a quinoxalin-2(1H)-one core. Its structure features an amino (-NH₂) group at position 1 and a methyl (-CH₃) group at position 3 (Fig. 1). Quinoxalin-2(1H)-ones are renowned for their pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties, which are highly dependent on substituent patterns . The amino and methyl substituents in this compound likely enhance its electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

CAS No. |

33096-86-5 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

1-amino-3-methylquinoxalin-2-one |

InChI |

InChI=1S/C9H9N3O/c1-6-9(13)12(10)8-5-3-2-4-7(8)11-6/h2-5H,10H2,1H3 |

InChI Key |

DYQDOFNULONHSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid, followed by amination and methylation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoxaline derivatives with different oxidation states.

Reduction: Reduction of the quinoxaline ring to form dihydroquinoxalines.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antitumor Activity

1-Amino-3-methylquinoxalin-2(1H)-one has been studied for its potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. A study found that specific derivatives incorporating this scaffold exhibited promising IC50 values, indicating their effectiveness against cancer cell lines. For example, compounds derived from this structure showed IC50 values as low as 2.7 nM, demonstrating their potency in inhibiting tumor growth through targeted mechanisms against VEGFR-2 .

Antimicrobial Properties

The compound also exhibits notable antimicrobial properties. Various studies have synthesized new quinoxaline derivatives that demonstrate antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analyses reveal that modifications to the quinoxalinone core can enhance antibacterial efficacy. For instance, certain derivatives have shown significant inhibition rates against pathogenic strains, suggesting their potential use in developing new antibiotics .

Enzyme Inhibition

1-Amino-3-methylquinoxalin-2(1H)-one has been evaluated for its ability to inhibit key enzymes involved in various disease processes:

- Cyclooxygenase-2 (COX-2) : Inhibitors derived from this compound have been tested for their efficacy in reducing inflammation and pain associated with colorectal cancer (CRC). The mean IC50 values for some active candidates were found to be significantly lower than those of standard drugs like diclofenac, indicating a strong potential for therapeutic application .

- Lactate Dehydrogenase (LDHA) : This enzyme is often overexpressed in cancer cells, and inhibitors derived from 1-amino-3-methylquinoxalin-2(1H)-one have shown promising results in reducing LDHA activity, thereby potentially limiting cancer cell metabolism .

Mechanistic Insights

The mechanisms through which 1-amino-3-methylquinoxalin-2(1H)-one exerts its effects are multifaceted:

- Antiproliferative Effects : The compound targets various cellular pathways, including tubulin polymerization and topoisomerase II-DNA interactions, which are critical for cell division and proliferation .

- Receptor Modulation : Its derivatives have been shown to modulate receptor activity related to growth factors, impacting tumor growth and metastasis .

Summary of Findings

The following table summarizes the key findings regarding the applications of 1-amino-3-methylquinoxalin-2(1H)-one:

| Application | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Inhibition of VEGFR-2 in cancer cells | IC50 values as low as 2.7 nM |

| Antimicrobial Properties | Activity against Gram-positive bacteria | Significant inhibition rates observed |

| Enzyme Inhibition | Inhibition of COX-2 and LDHA | Lower IC50 compared to standard drugs |

| Mechanistic Insights | Targets tubulin polymerization and receptor modulation | Multifactorial effects on cellular pathways |

Mechanism of Action

The mechanism of action of 1-Amino-3-methylquinoxalin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA, leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Electrochemical and Photophysical Properties

- 3-Methylquinoxalin-2(1H)-one derivatives: Electrochemical studies show the pyrazine ring undergoes two-electron reduction. Substituents like amino groups may shift reduction potentials due to enhanced electron donation .

- 7-Substituted-3-methylquinoxalin-2(1H)-ones: Photoreduction by α-amino radicals generates intermediates (e.g., QH• radicals), with kinetics influenced by substituent electronic effects. The amino group in the target compound could stabilize such intermediates .

Comparative Data Table

Key Research Findings

Substituent Position Matters: Amino groups at position 1 (target compound) vs. position 3 (3-amino-6-methyl derivative) yield distinct electronic profiles and hydrogen-bonding capacities .

Crystallographic Insights: Bulky substituents (e.g., phenyl, octyl) induce steric strain, altering molecular packing. For example, 1-octyl-3-phenylquinoxalin-2(1H)-one crystallizes in a monoclinic system (space group C2/c) with Z = 8 .

Electrochemical Behavior: The amino group in the target compound may enhance electron density at the pyrazine ring, affecting redox properties compared to methyl or chloro analogues .

Biological Activity

1-Amino-3-methylquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1-amino-3-methylquinoxalin-2(1H)-one exhibit significant anticancer properties, particularly as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

In Vitro Studies

In vitro evaluations have shown that several synthesized derivatives demonstrate promising cytotoxic activities against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). For instance, compound 11e exhibited an IC50 value of 2.1-9.8 µM, which is comparable to sorafenib (IC50 = 3.4 µM against MCF-7) .

Key Findings:

- Apoptotic Effects: Compound 11e induced apoptosis in HepG-2 cells by 49.14%, significantly increasing levels of caspase-3 (2.34-fold), caspase-9 (2.34-fold), and BAX (3.14-fold), while decreasing Bcl-2 levels (3.13-fold) .

| Compound | IC50 (µM) | Apoptosis Induction (%) | Caspase-3 Fold Increase | Bcl-2 Fold Decrease |

|---|---|---|---|---|

| 11e | 2.1 - 9.8 | 49.14 | 2.34 | 3.13 |

| Sorafenib | 3.4 | N/A | N/A | N/A |

Anti-inflammatory Activity

The anti-inflammatory potential of quinoxaline derivatives has also been investigated. In particular, studies have highlighted their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes.

Inhibition of LOX by these compounds suggests a dual mechanism where they not only reduce inflammation but also exhibit antioxidant properties by scavenging free radicals .

In Vivo Studies:

One study reported that a derivative showed a significant in vivo anti-inflammatory effect comparable to indomethacin, a standard anti-inflammatory drug .

Antioxidant Activity

Quinoxaline derivatives have shown notable antioxidant activities through various assays assessing their ability to scavenge free radicals.

Research Findings

The antioxidant activity was evaluated using the superoxide radical scavenging assay, where compounds exhibited significant inhibition percentages at different concentrations.

| Compound | Superoxide Radical Scavenging (%) at 0.01 mM | Inhibition of Lipid Peroxidation (%) |

|---|---|---|

| 7b | 41% | Similar to indomethacin |

| 8f | Significant | Significant |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoxaline nucleus can enhance biological activity. For instance, the presence of specific substituents can improve VEGFR-2 inhibitory effects and increase cytotoxicity against cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 1-substituted-3-methylquinoxalin-2(1H)-one derivatives?

The synthesis typically involves alkylation of the parent quinoxalinone scaffold. For example, 1-ethyl-3-methylquinoxalin-2(1H)-one is synthesized by reacting 3-methylquinoxalin-2(1H)-one with ethyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base and tetrabutylammonium bromide as a phase-transfer catalyst. The reaction proceeds at room temperature for 24 hours, followed by crystallization from ethanol . This method can be adapted for other alkyl/aryl halides (e.g., allyl bromide, benzyl chloride) to introduce diverse substituents at the 1-position .

Q. How is X-ray crystallography employed to resolve structural ambiguities in quinoxaline derivatives?

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and supramolecular interactions. For instance, in 1-methyl-3-phenylquinoxalin-2(1H)-one, the dihedral angle between the quinoxaline core and phenyl substituent was measured as 19.3°–30.4°, revealing steric and electronic effects on molecular conformation. Refinement parameters (R factor = 0.044, wR = 0.114) and hydrogen-bonding networks (C–H···O, π–π stacking) are analyzed to validate structural integrity .

Q. What spectroscopic techniques are essential for characterizing quinoxalinone derivatives?

Key methods include:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., allyl groups show characteristic δ 5.02–6.03 ppm for NCH₂ and =CH₂ protons) .

- Mass spectrometry (FAB) : Confirms molecular ion peaks (e.g., [M+1]⁺ = 263 for 1-allyl-3-phenyl derivatives) .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1651 cm⁻¹) and hydrogen-bonding motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in quinoxaline alkylation?

A factorial design approach may systematically test variables:

- Solvent polarity : DMF vs. acetonitrile for solubility and reactivity.

- Catalyst loading : Tetrabutylammonium bromide (0.1–1.0 eq.) to improve halide nucleophilicity.

- Temperature/time : Elevated temperatures (40–60°C) reduce reaction time from 24 to 12 hours, as seen in allyl bromide alkylation (90% yield) . Post-reaction purification via recrystallization (ethanol) or column chromatography further refines product purity .

Q. What intermolecular forces stabilize the crystal packing of 1-amino-3-methylquinoxalin-2(1H)-one derivatives?

Crystal structures reveal:

- C–H···O hydrogen bonds : Intramolecular interactions between methyl groups and carbonyl oxygen (2.2–2.5 Å) .

- π–π stacking : Centroid distances of 3.446–3.815 Å between quinoxaline rings, influenced by substituent bulkiness .

- C–H···π interactions : Methyl/ethyl groups engage with aromatic rings (3.3–3.6 Å), contributing to lattice stability .

Q. How can computational modeling address discrepancies in experimental vs. theoretical dihedral angles?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries, which are compared to X-ray data. For example, deviations in phenyl-quinoxaline dihedral angles (e.g., 19.3° experimental vs. 22.5° theoretical) may arise from crystal packing forces absent in gas-phase models . Molecular dynamics simulations incorporating solvent effects can further reconcile such differences .

Q. What strategies validate the biological activity of quinoxaline derivatives when conflicting literature data exist?

- Dose-response assays : Quantify IC₅₀ values for antibacterial/antifungal activity (e.g., against E. coli or C. albicans) .

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with potency .

- Theoretical docking : Simulate interactions with target enzymes (e.g., DNA gyrase for antibacterial activity) to resolve mechanistic contradictions .

Methodological Guidance

- Handling air-sensitive reagents : Conduct alkylations under nitrogen to prevent oxidation of intermediates .

- Crystallization troubleshooting : Use mixed solvents (e.g., ethanol/water) to improve crystal quality for X-ray analysis .

- Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., via ACD/Labs or Gaussian) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.